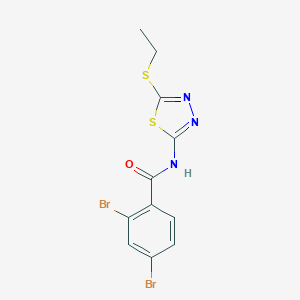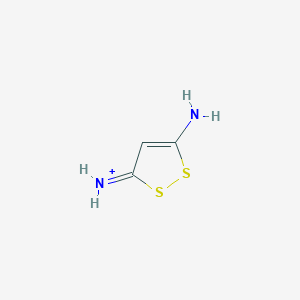
3,5-Diamino-1,2-dithiol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-1,2-dithiol-1-ium (DADT) is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DADT is a sulfur-containing heterocyclic compound that can be synthesized through various methods.
Mechanism of Action
The mechanism of action of 3,5-Diamino-1,2-dithiol-1-ium is not fully understood, but it is believed to involve its ability to donate sulfur atoms to reactive oxygen species (ROS) and free radicals, thereby neutralizing their harmful effects. 3,5-Diamino-1,2-dithiol-1-ium has also been shown to inhibit the activity of certain enzymes involved in the production of ROS, further reducing oxidative stress.
Biochemical and Physiological Effects:
3,5-Diamino-1,2-dithiol-1-ium has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties, as well as its ability to protect against DNA damage. In vivo studies have shown that 3,5-Diamino-1,2-dithiol-1-ium can reduce oxidative stress and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Diamino-1,2-dithiol-1-ium in lab experiments is its ability to donate sulfur atoms to ROS and free radicals, making it a useful tool for studying oxidative stress. However, 3,5-Diamino-1,2-dithiol-1-ium can also react with other sulfur-containing compounds, making it difficult to study its effects in complex biological systems. Additionally, the synthesis of 3,5-Diamino-1,2-dithiol-1-ium can be challenging, and its stability and solubility can be a limitation in some experiments.
Future Directions
There are several future directions for research on 3,5-Diamino-1,2-dithiol-1-ium. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as neurodegenerative diseases and cancer. Another area of interest is the development of new synthesis methods for 3,5-Diamino-1,2-dithiol-1-ium that are more efficient and scalable. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-Diamino-1,2-dithiol-1-ium and its effects in complex biological systems.
Synthesis Methods
3,5-Diamino-1,2-dithiol-1-ium can be synthesized through a variety of methods, including the reaction of 1,2-dithiol-3-thione with hydrazine hydrate, the reaction of 1,2-dithiol-3-thione with ammonia, or the reaction of 1,2-dithiol-3-thione with hydroxylamine. The most commonly used method involves the reaction of 1,2-dithiol-3-thione with hydrazine hydrate in the presence of a catalyst.
Scientific Research Applications
3,5-Diamino-1,2-dithiol-1-ium has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biochemistry. In materials science, 3,5-Diamino-1,2-dithiol-1-ium has been used as a precursor for the synthesis of metal sulfide nanoparticles. In analytical chemistry, 3,5-Diamino-1,2-dithiol-1-ium has been used as a reagent for the detection of metal ions. In biochemistry, 3,5-Diamino-1,2-dithiol-1-ium has been studied for its potential as an antioxidant and anti-inflammatory agent.
properties
Molecular Formula |
C3H5N2S2+ |
|---|---|
Molecular Weight |
133.22 g/mol |
IUPAC Name |
(5-aminodithiol-3-ylidene)azanium |
InChI |
InChI=1S/C3H4N2S2/c4-2-1-3(5)7-6-2/h1,4H,5H2/p+1 |
InChI Key |
LRMJANOUFKNBQQ-UHFFFAOYSA-O |
SMILES |
C1=C(SSC1=[NH2+])N |
Canonical SMILES |
C1=C(SSC1=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
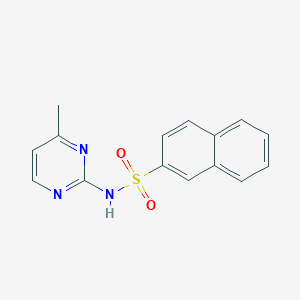
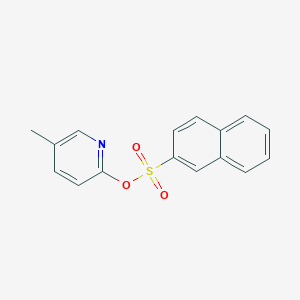
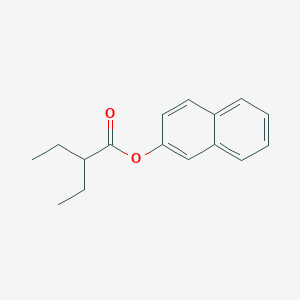

![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)
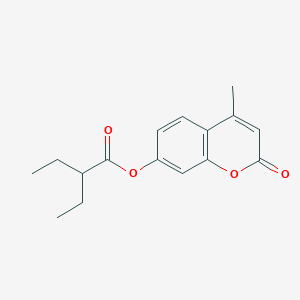



![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
